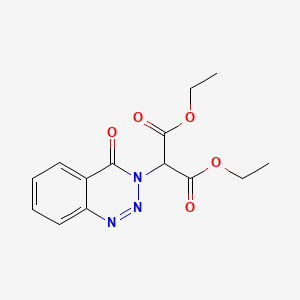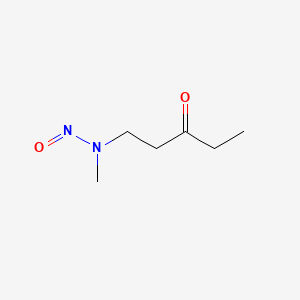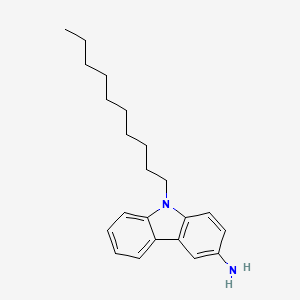
Diethyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanedioate is a chemical compound with a complex structure that includes a benzotriazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanedioate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of diethyl malonate with 4-oxo-1,2,3-benzotriazine in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The benzotriazine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions, typically in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Diethyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of Diethyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanedioate involves its interaction with specific molecular targets. The benzotriazine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Oxo-1,2,3-benzotriazin-3(4H)-olate
- 3,4-Dihydro-3-oxo-2H-(1,4)-benzothiazin-2-ylacetic acid
Uniqueness
Diethyl (4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanedioate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
| 113169-50-9 | |
Fórmula molecular |
C14H15N3O5 |
Peso molecular |
305.29 g/mol |
Nombre IUPAC |
diethyl 2-(4-oxo-1,2,3-benzotriazin-3-yl)propanedioate |
InChI |
InChI=1S/C14H15N3O5/c1-3-21-13(19)11(14(20)22-4-2)17-12(18)9-7-5-6-8-10(9)15-16-17/h5-8,11H,3-4H2,1-2H3 |
Clave InChI |
MVPQRCXTRZKSDM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(=O)OCC)N1C(=O)C2=CC=CC=C2N=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-Propanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-1-phenyl-](/img/structure/B14302304.png)
![tert-Butyl(dimethyl){[1-(trimethylsilyl)oct-7-en-1-yn-3-yl]oxy}silane](/img/structure/B14302307.png)




